molecular formula C9H10BrNO B11712164 2-Bromo-4-(oxolan-3-yl)pyridine

2-Bromo-4-(oxolan-3-yl)pyridine

Cat. No.: B11712164
M. Wt: 228.09 g/mol
InChI Key: WEVOZNQIMUACFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxolan-3-yl)pyridine is a brominated pyridine derivative featuring a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with an oxolane (tetrahydrofuran) moiety. The compound’s structure combines the electron-withdrawing effects of bromine with the steric and electronic contributions of the oxolane group, making it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-4-(oxolan-3-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2

InChI Key

WEVOZNQIMUACFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxolan-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-(oxolan-3-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(oxolan-3-yl)pyridine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(oxolan-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxolan-3-yl)pyridine depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

This section evaluates 2-Bromo-4-(oxolan-3-yl)pyridine against structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural and Functional Group Analysis

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Key Features
2-Bromo-4-(oxolan-3-yl)pyridine Bromine Oxolane (tetrahydrofuran) C₈H₁₀BrNO Ether oxygen enhances solubility; steric bulk from oxolane
2-Bromo-3-methylpyridine Bromine Methyl (-CH₃) C₆H₆BrN Non-polar methyl group increases lipophilicity
2-Bromo-4-hydroxypyridine Bromine Hydroxyl (-OH) C₅H₄BrNO Polar hydroxyl group enables hydrogen bonding
Key Observations:

Electronic Effects :

  • The bromine atom in all three compounds acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution or cross-coupling reactions.
  • The oxolane group in 2-Bromo-4-(oxolan-3-yl)pyridine introduces electron-donating ether oxygen, creating a unique electronic profile compared to the methyl (electron-neutral) and hydroxyl (electron-withdrawing) groups in analogs .

Solubility and Reactivity :

  • 2-Bromo-4-(oxolan-3-yl)pyridine : The oxolane moiety improves solubility in polar aprotic solvents (e.g., THF, DMSO), facilitating its use in Suzuki-Miyaura couplings.
  • 2-Bromo-3-methylpyridine : Higher lipophilicity makes it suitable for lipid-based drug delivery systems but limits aqueous solubility .
  • 2-Bromo-4-hydroxypyridine : The hydroxyl group enhances water solubility and enables conjugation via esterification or glycosylation .

Biological Activity

2-Bromo-4-(oxolan-3-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and an oxolane (tetrahydrofuran) group attached to a pyridine ring, contributing to its unique physicochemical properties. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, with a molecular weight of approximately 232.08 g/mol.

The biological activity of 2-Bromo-4-(oxolan-3-yl)pyridine is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The bromine atom can participate in nucleophilic substitution reactions, influencing enzyme activity.
  • Receptors : The compound may bind to specific receptors, modulating their functions and downstream signaling pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that 2-Bromo-4-(oxolan-3-yl)pyridine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, particularly Gram-positive bacteria. The following table summarizes the antimicrobial activity observed in various studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.5 μg/mlDisruption of cell wall synthesis
Streptococcus pneumoniae0.25 μg/mlInhibition of protein synthesis
Enterococcus faecalis1 μg/mlInterference with metabolic pathways

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the potential anticancer properties of 2-Bromo-4-(oxolan-3-yl)pyridine. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has indicated that treatment with the compound leads to a significant reduction in cell viability in MDA-MB-231 breast cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Theophel et al. (2022) evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Bromo-4-(oxolan-3-yl)pyridine. The results indicated that this compound exhibited bacteriostatic properties similar to established antibiotics like linezolid, particularly against Streptococcus pneumoniae .
  • Anticancer Mechanisms :
    Another investigation focused on the anticancer effects of pyridine derivatives, revealing that 2-Bromo-4-(oxolan-3-yl)pyridine induces apoptosis in cancer cells by activating caspase pathways . This study highlighted the potential for developing novel cancer therapies based on this compound.

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